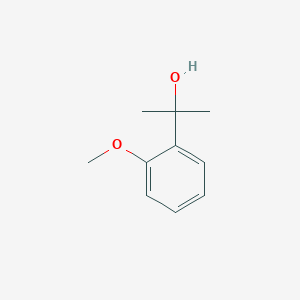

2-(2-Methoxyphenyl)propan-2-ol

Overview

Description

“2-(2-Methoxyphenyl)propan-2-ol” is a chemical compound with the CAS Number: 21022-73-1 . It has a molecular weight of 166.22 and its IUPAC name is 2-(2-methoxyphenyl)-2-propanol . The compound is a light yellow liquid and is stored at temperatures around 0-5°C .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H14O2/c1-10(2,11)8-6-4-5-7-9(8)12-3/h4-7,11H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” is a light yellow liquid with a molecular weight of 166.22 . It is stored at temperatures around 0-5°C .Scientific Research Applications

Solubility Measurement and Modeling

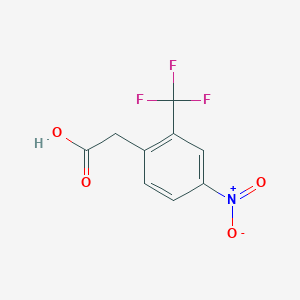

2-(2-Methoxyphenyl)propan-2-ol's solubility in various solvents is crucial for its purification process through crystallization. Tangirala et al. (2018) focused on the solubility of para-methoxyphenylacetic acid, which is closely related, in different solvents including propan-2-ol. They found the highest solubility in propan-2-ol and the lowest in water, demonstrating the importance of solvent choice in purification processes (Tangirala et al., 2018).

Metabolism Study

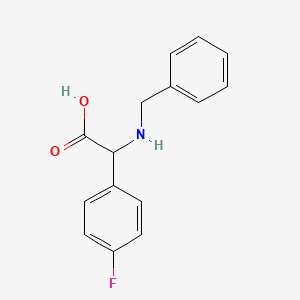

In a study on the metabolism of p-methoxyamphetamine, Beckett and Midha (1974) identified 1-(p-methoxyphenyl)-propan-2-ol as one of the metabolic products. This research highlights the compound's relevance in the field of metabolic analysis and its potential role in metabolic pathways (Beckett & Midha, 1974).

Biodiesel Production

Modi et al. (2006) explored the use of propan-2-ol as an acyl acceptor in the immobilized lipase-catalyzed preparation of biodiesel. Their findings demonstrated that propan-2-ol can be effectively used in biodiesel conversion, with high conversion rates achieved from various vegetable oils (Modi et al., 2006).

Pharmacokinetic Studies

Walczak (2014) developed a method for determining aminopropan-2-ol derivatives in rat serum. This included derivatives like 2F109, ANBL, and TWo8, which are related to this compound. Such studies are critical for understanding the pharmacokinetics of these compounds in vivo (Walczak, 2014).

Synthesis and Crystal Structure Analysis

Rivera et al. (2022) conducted a study on the synthesis and crystal structure of compounds related to this compound, highlighting the importance of understanding the molecular structure for pharmaceutical and chemical applications (Rivera et al., 2022).

Potential in Anticancer Drugs

Nishizaki et al. (2014) synthesized a naftopidil analogue, closely related to this compound, as a new anticancer drug. This compound showed effectiveness against various human cancer cell lines, indicating the potential of similar compounds in cancer therapy (Nishizaki et al., 2014).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in well-ventilated areas .

properties

IUPAC Name |

2-(2-methoxyphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-10(2,11)8-6-4-5-7-9(8)12-3/h4-7,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCPNGWWGKAUHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

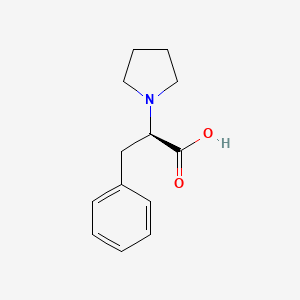

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-3-fluorobenzamide](/img/structure/B3040436.png)